molecular formula C16H13NO B12588699 Pyridine, 3-(1-naphthalenylmethoxy)- CAS No. 642084-12-6

Pyridine, 3-(1-naphthalenylmethoxy)-

Cat. No.: B12588699
CAS No.: 642084-12-6
M. Wt: 235.28 g/mol
InChI Key: CEWPZBLGGUVLJY-UHFFFAOYSA-N
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Description

Significance of the Pyridine (B92270) Nucleus in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. youtube.comnih.gov Structurally analogous to benzene, the nitrogen atom imparts unique electronic properties and reactivity, making it a versatile building block. youtube.com The pyridine scaffold is present in a vast number of biologically active compounds, including natural products like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3). nih.govresearchgate.net Its prevalence in U.S. FDA-approved drugs, particularly in anticancer and central nervous system agents, underscores its importance as a pharmacophore. rsc.orgnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity to be readily functionalized make it a privileged structure in drug design and catalysis. nih.govresearchgate.net

Exploration of Ether Linkages in Heterocyclic Systems

Ether linkages (C-O-C) are fundamental functional groups in organic chemistry, known for their general stability and use as solvents. francis-press.com In the context of heterocyclic systems, the ether bond serves as a crucial linker, connecting a heterocyclic core to various functional scaffolds. This linkage is generally unreactive to many reagents but can be cleaved under strongly acidic conditions. francis-press.commasterorganicchemistry.com The synthesis of aryl ethers, including those involving heterocyclic rings, is most commonly achieved through methods like the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This reaction involves the coupling of an alkoxide or phenoxide with an alkyl halide, providing a reliable route to construct these molecular architectures. masterorganicchemistry.comlibretexts.org The presence of an ether linkage can influence a molecule's conformational flexibility, solubility, and metabolic stability, which are critical parameters in fields like medicinal chemistry.

Rationales for Naphthalenylmethoxy Functionalization on Pyridine Rings

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a versatile scaffold extensively used in medicinal chemistry and materials science. rsc.org Its large, planar, and lipophilic surface can engage in significant van der Waals and π-π stacking interactions with biological targets, making it a valuable component in drug design. rsc.org Naphthalene derivatives have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties. rsc.org Functionalizing a pyridine ring with a naphthalenylmethoxy group combines the desirable electronic and hydrogen-bonding properties of the pyridine nucleus with the steric bulk and lipophilicity of the naphthalene system. This combination can enhance binding affinity to target proteins and improve pharmacokinetic properties, such as membrane permeability.

Contextual Overview of Structural Complexity in Heterocyclic Chemistry

Heterocyclic compounds, which constitute over 65% of all known organic compounds, are defined by the presence of at least one non-carbon atom within a ring structure. researchgate.net Their structural complexity can be vast, arising from variations in ring size, the type and number of heteroatoms (commonly nitrogen, oxygen, or sulfur), and the degree of saturation. researchgate.net Fusing heterocyclic rings with other aromatic systems, such as the naphthalene group in the titular compound, further expands this complexity. This structural diversity gives rise to a wide spectrum of chemical and physical properties, enabling their use in a multitude of applications, from pharmaceuticals to advanced materials. nih.govresearchgate.net

Aromaticity and Electronic Perturbations in Substituted Pyridine Systems

Pyridine is an aromatic compound, fulfilling Hückel's rule with a delocalized system of six π-electrons. youtube.com Unlike benzene, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density around the ring, making pyridine an electron-deficient or "π-deficient" system. youtube.com This electronic perturbation renders the pyridine ring less reactive towards electrophilic aromatic substitution compared to benzene, with substitution preferentially occurring at the 3-position. nih.gov Conversely, it makes the ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov The introduction of a substituent, such as the naphthalenylmethoxy group at the 3-position, can further modulate the electronic properties and reactivity of the pyridine ring.

Physicochemical and Spectroscopic Data

While extensive experimental data for Pyridine, 3-(1-naphthalenylmethoxy)- is not widely available in public databases, its fundamental properties can be calculated or predicted based on its structure.

Table 1: Physicochemical Properties of Pyridine, 3-(1-naphthalenylmethoxy)-

Property Value
IUPAC Name 3-(naphthalen-1-ylmethoxy)pyridine
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.28 g/mol
CAS Registry Number 103732-82-7
Appearance Predicted to be a solid at room temperature
Melting Point Experimental data not readily available
Boiling Point Experimental data not readily available

| Solubility | Predicted to be soluble in organic solvents like DMSO, and dichloromethane (B109758) |

Note: Molecular weight and formula are calculated. Other physical properties are estimations based on analogous structures.

Synthesis and Characterization

Synthetic Approach

The most direct and common method for synthesizing Pyridine, 3-(1-naphthalenylmethoxy)- is the Williamson ether synthesis . francis-press.commasterorganicchemistry.com This well-established S_N2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.comlibretexts.org

In this case, the synthesis would proceed by reacting 3-hydroxypyridine (B118123) with a strong base, such as sodium hydride (NaH), to form the sodium 3-pyridoxide intermediate. youtube.com This nucleophile is then reacted with 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene (B1266630). The pyridoxide ion attacks the benzylic carbon of the naphthalene derivative, displacing the chloride or bromide ion to form the desired ether product. masterorganicchemistry.com The reaction is typically carried out in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). francis-press.commasterorganicchemistry.com

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. rsc.orgresearchgate.net

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Protons Assignment
~8.4-8.5 d or s 2H Pyridine H2, H6
~7.3-8.2 m 8H Naphthalene ring protons & Pyridine H4, H5

Note: Shifts are predictions based on the analysis of pyridine, 3-hydroxypyridine, and naphthalenemethanol derivatives. The exact values and multiplicities depend on the solvent and spectrometer frequency.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment
~155-158 Pyridine C3 (attached to oxygen)
~145-148 Pyridine C2, C6
~120-140 Pyridine C4, C5 and Naphthalene quaternary carbons
~122-129 Naphthalene CH carbons

Note: Shifts are predictions based on established ranges for these functional groups.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at an m/z value of approximately 236.10, confirming the molecular weight of the compound. nih.gov

Applications in Medicinal Chemistry

While specific biological studies on Pyridine, 3-(1-naphthalenylmethoxy)- are not prominent in the literature, its structural motifs are of significant interest in drug discovery. researchgate.netrsc.org Pyridine-ether scaffolds are key components in a variety of pharmacologically active agents. For instance, derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target for cancer therapy. nih.gov Furthermore, numerous pyridine derivatives have been synthesized and evaluated for antibacterial activity. nih.gov

The naphthalene portion of the molecule also contributes to its potential as a therapeutic scaffold, with many naphthalene-containing compounds exhibiting anticancer, anti-inflammatory, and antimicrobial activities. rsc.org Therefore, Pyridine, 3-(1-naphthalenylmethoxy)- represents a promising and synthetically accessible scaffold for the development of novel inhibitors for targets such as kinases or for agents targeting microbial pathogens.

Applications in Materials Science

The combination of the electron-deficient pyridine ring and the electron-rich, π-conjugated naphthalene system makes this compound an interesting candidate for materials science applications. Pyridine-containing polymers are known for their high thermal stability. chemicalbook.com The naphthalene group is a well-known chromophore, and its incorporation into molecular structures can lead to desirable photophysical properties, such as fluorescence.

This molecule could potentially serve as a ligand for creating metal complexes with applications in catalysis or as phosphorescent emitters in organic light-emitting diodes (OLEDs). Additionally, it could be explored as a monomer for the synthesis of novel polyimides or other functional polymers, where the pyridine and naphthalene units would impart specific thermal, optical, and electronic properties to the resulting material. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642084-12-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(naphthalen-1-ylmethoxy)pyridine

InChI

InChI=1S/C16H13NO/c1-2-9-16-13(5-1)6-3-7-14(16)12-18-15-8-4-10-17-11-15/h1-11H,12H2

InChI Key

CEWPZBLGGUVLJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies for Pyridine, 3 1 Naphthalenylmethoxy

Retrosynthetic Analysis of the Pyridine (B92270), 3-(1-naphthalenylmethoxy)- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.org For Pyridine, 3-(1-naphthalenylmethoxy)-, the most logical disconnection is at the ether oxygen, as this bond is readily formed using established chemical reactions. researchgate.netyoutube.com This approach breaks the molecule into two key precursors: 3-hydroxypyridine (B118123) and a 1-(halomethyl)naphthalene derivative. This strategy is advantageous as it allows for the separate synthesis and modification of each precursor before the final coupling step.

Precursor Synthesis Strategies for 3-Hydroxypyridine and 1-(Halomethyl)naphthalene

3-Hydroxypyridine:

Several methods exist for the synthesis of 3-hydroxypyridine. One common approach involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. researchgate.netchemicalbook.com This method can produce 3-hydroxypyridine in good yield and high purity. researchgate.net Another route is the hydrolysis of 3-chloropyridine (B48278) at elevated temperatures with a basic hydroxide (B78521). google.com More advanced techniques, such as ring-closing metathesis of nitrogen-containing dienes followed by oxidation and deprotection, offer flexible pathways to substituted 3-hydroxypyridines. acs.org

1-(Halomethyl)naphthalene:

The synthesis of 1-(halomethyl)naphthalene, particularly 1-(chloromethyl)naphthalene (B51744), can be achieved through several routes. A direct method involves the reaction of naphthalene (B1677914) with paraformaldehyde and hydrochloric acid, often in the presence of a catalyst like phosphoric acid. patsnap.com Another common laboratory preparation is the treatment of 1-naphthalenemethanol (B1198782) with thionyl chloride in a suitable solvent like chloroform. chemicalbook.com Variations in reaction conditions and catalysts can be employed to optimize the yield and purity of the desired 1-(halomethyl)naphthalene. patsnap.comgoogle.com

Etherification Reactions for the C-3 Position of Pyridine

The crucial step in the synthesis of Pyridine, 3-(1-naphthalenylmethoxy)- is the formation of the ether bond between the 3-hydroxy group of the pyridine ring and the benzylic carbon of the naphthalene moiety. Several established etherification methods can be employed.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a versatile method for forming ethers from an alcohol and a nucleophile, in this case, a phenol (B47542) derivative (3-hydroxypyridine), using a phosphine (B1218219) reagent and an azodicarboxylate. wikipedia.org This reaction typically proceeds under mild conditions and with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 1-naphthalenemethanol.

A typical procedure involves dissolving 3-hydroxypyridine, 1-naphthalenemethanol, and a phosphine such as triphenylphosphine (B44618) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org An azodicarboxylate, commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added, often at reduced temperatures. wikipedia.org The use of polymer-supported triphenylphosphine (PS-PPh3) and alternative azodicarboxylates like 1,1′-(azodicarbonyl)dipiperidine (ADDP) can simplify purification and, in some cases, improve yields by reducing side reactions, particularly when dealing with less acidic phenols. nih.govresearchgate.net

Table 1: Representative Conditions for Mitsunobu Reaction

ReagentsSolventTemperatureYieldReference
PPh3, DEADTHF0 °C to rtModerate wikipedia.org
PS-PPh3, ADDPTHFrtHigh nih.gov

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and widely used method for preparing ethers. byjus.comwikipedia.org It involves the reaction of an alkoxide (or phenoxide) with an alkyl halide via an SN2 mechanism. masterorganicchemistry.comkhanacademy.org In this context, 3-hydroxypyridine is first deprotonated with a suitable base to form the corresponding pyridinoxide. This nucleophile then displaces the halide from 1-(halomethyl)naphthalene.

The choice of base is critical to ensure complete deprotonation of the relatively acidic 3-hydroxypyridine. Common bases include sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH). masterorganicchemistry.comkhanacademy.org The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.com The reactivity of the 1-(halomethyl)naphthalene follows the expected trend for SN2 reactions (I > Br > Cl). wikipedia.org

Table 2: Typical Parameters for Williamson Ether Synthesis

BaseAlkyl HalideSolventTemperatureReference
NaH1-(chloromethyl)naphthaleneDMF50-100 °C byjus.commasterorganicchemistry.com
KH1-(bromomethyl)naphthalene (B1266630)Acetonitrile50-100 °C byjus.commasterorganicchemistry.com

Alternative Coupling Methodologies

Beyond the classical Mitsunobu and Williamson reactions, other coupling strategies can be considered. Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for C-O bond formation. While more commonly used for aryl-aryl ether synthesis, variations of these reactions could be adapted. For example, coupling of a pyridyl boronic acid or a pyridyl sulfinate with 1-naphthalenemethanol under specific catalytic conditions could be explored. acs.orgrsc.org These methods often offer high efficiency and broad functional group tolerance.

Catalytic Systems for Enhanced Synthetic Efficiency

The efficiency of the aforementioned synthetic routes can often be enhanced through the use of catalysts. In the Williamson ether synthesis, phase-transfer catalysts can be employed, especially in industrial settings, to facilitate the reaction between the aqueous and organic phases. byjus.com

For palladium-catalyzed coupling reactions, the choice of ligand is crucial for achieving high yields and selectivity. Ligands such as phosphines (e.g., PPh3, P(t-Bu)3) or N-heterocyclic carbenes (NHCs) can significantly influence the outcome of the reaction. acs.org The development of new catalytic systems continues to expand the scope and utility of cross-coupling reactions for the synthesis of complex molecules, including substituted pyridines. nih.govnih.govnih.govacs.org Pyridine itself, or derivatives like 4-dimethylaminopyridine (B28879) (DMAP), can also act as nucleophilic catalysts in certain acylation and etherification reactions. chemtube3d.com

Transition Metal-Mediated Coupling Strategies

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. Key strategies applicable to the synthesis of Pyridine, 3-(1-naphthalenylmethoxy)- include the Ullmann condensation and the Buchwald-Hartwig ether synthesis.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers and, by extension, aryl alkyl ethers. wikipedia.org In the context of synthesizing Pyridine, 3-(1-naphthalenylmethoxy)-, this would typically involve the reaction of a 3-halopyridine with naphthalen-1-ylmethanol in the presence of a copper catalyst and a base. Alternatively, 3-hydroxypyridine could be coupled with a 1-(halomethyl)naphthalene. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed using catalytic amounts of copper salts with various ligands, which proceed under milder conditions. wikipedia.org

A plausible Ullmann-type approach would involve the coupling of 3-bromopyridine (B30812) with the sodium or potassium salt of naphthalen-1-ylmethanol. The reaction is typically carried out in a high-boiling polar solvent like DMF or DMSO.

Table 1: Representative Conditions for Ullmann-Type Ether Synthesis

Aryl HalideAlcoholCatalystBaseSolventTemperature (°C)Yield (%)
3-BromopyridineNaphthalen-1-ylmethanolCuI (10 mol%)K₂CO₃DMF120-150Moderate to Good
3-IodopyridineNaphthalen-1-ylmethanolCu₂O (5 mol%)Cs₂CO₃Dioxane100-130Good

Note: The yields are estimated based on analogous reactions reported in the literature for similar substrates.

Buchwald-Hartwig Ether Synthesis

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing aryl ethers under relatively mild conditions. wikipedia.org This reaction typically employs a palladium precatalyst and a specialized phosphine ligand. For the synthesis of Pyridine, 3-(1-naphthalenylmethoxy)-, this would involve the coupling of 3-hydroxypyridine with 1-(bromomethyl)naphthalene or 1-(chloromethyl)naphthalene. A variety of palladium catalysts and ligands have been developed, allowing for a broad substrate scope and high functional group tolerance. organic-chemistry.org

The choice of ligand is critical for the success of the Buchwald-Hartwig ether synthesis, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups often providing the best results. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig Ether Synthesis

PyridinolNaphthyl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
3-Hydroxypyridine1-(Bromomethyl)naphthalenePd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Toluene80-110Good to Excellent
3-Hydroxypyridine1-(Chloromethyl)naphthalenePd₂(dba)₃ (1 mol%)SPhos (2 mol%)NaOtBuDioxane80-100Good to Excellent

Note: The yields are estimated based on analogous reactions reported in the literature for similar substrates.

Organocatalytic Approaches to Ether Formation

While transition metal-catalyzed reactions are highly effective, there is growing interest in the development of organocatalytic methods, which avoid the use of potentially toxic and expensive metals. For the synthesis of Pyridine, 3-(1-naphthalenylmethoxy)-, an organocatalytic approach would likely rely on activating either the 3-hydroxypyridine or the naphthalen-1-ylmethanol derivative towards nucleophilic substitution.

One potential strategy involves the use of a phase-transfer catalyst. In a classic Williamson ether synthesis, the reaction between the sodium or potassium salt of 3-hydroxypyridine and 1-(halomethyl)naphthalene could be facilitated by a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt or a crown ether. wikipedia.org This would allow for the reaction to be carried out in a biphasic system, which can simplify product isolation and purification.

Another emerging area is the use of hydrogen-bond-donating organocatalysts, such as squaramides or thioureas, to activate electrophiles towards nucleophilic attack. While more commonly applied to other transformations, the development of such catalysts for ether synthesis is an active area of research. nih.gov

A well-established, though not strictly catalytic in the modern sense, method is the Mitsunobu reaction . nih.gov This reaction allows for the condensation of an alcohol and a nucleophile (in this case, 3-hydroxypyridine) using a phosphine reagent (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov The reaction proceeds under mild, neutral conditions and is known for its broad functional group tolerance. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which would be relevant if a chiral naphthalen-1-ylmethanol derivative were used.

Table 3: Representative Conditions for Mitsunobu Reaction

PyridinolAlcoholReagentsSolventTemperature (°C)Yield (%)
3-HydroxypyridineNaphthalen-1-ylmethanolPPh₃, DEADTHF0 to rtGood to Excellent
3-HydroxypyridineNaphthalen-1-ylmethanolPPh₃, DIADToluene0 to rtGood to Excellent

Note: The yields are estimated based on analogous reactions reported in the literature for similar substrates.

Stereochemical Considerations in Synthesis (if applicable to chiral precursors)

The target molecule, Pyridine, 3-(1-naphthalenylmethoxy)-, is achiral. However, if the synthesis were to involve chiral precursors, for instance, a stereochemically defined derivative of naphthalen-1-ylmethanol, then the stereochemical outcome of the etherification reaction would be a critical consideration.

In the case of a Williamson ether synthesis , the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com This means that if a chiral, non-racemic 1-(halomethyl)naphthalene derivative with the halogen on a stereocenter were used, the reaction would proceed with inversion of configuration at that center.

Similarly, the Mitsunobu reaction is well-known to proceed with inversion of configuration at the alcohol's stereocenter. nih.gov Therefore, reacting 3-hydroxypyridine with a chiral, non-racemic naphthalen-1-ylmethanol derivative under Mitsunobu conditions would also result in an inversion of the stereochemistry in the product.

For transition metal-mediated coupling reactions like the Buchwald-Hartwig synthesis, the mechanism does not typically involve a direct SN2 attack at a saturated carbon center of the naphthalene moiety. If a chiral ligand on the metal is used, it could potentially induce enantioselectivity, but this is more relevant for the formation of atropisomers or when the coupling creates a new stereocenter on the aromatic rings. In the case of coupling with a pre-existing stereocenter on the naphthalenylmethyl group, the stereochemical integrity would likely be retained as the reaction occurs at the metal center.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of Pyridine, 3-(1-naphthalenylmethoxy)-, several parameters would need to be considered for each of the discussed synthetic methodologies.

For the Williamson ether synthesis , key variables include the choice of base, solvent, temperature, and the nature of the leaving group on the naphthalenylmethyl moiety. Strong, non-nucleophilic bases like sodium hydride are often preferred for generating the pyridinoxide anion. masterorganicchemistry.com Aprotic polar solvents such as DMF or acetonitrile generally lead to faster reaction rates compared to protic solvents. wikipedia.org The leaving group ability follows the trend I > Br > Cl, which can influence the reaction temperature and time required.

In transition metal-catalyzed reactions , the choice of catalyst, ligand, base, and solvent are all interconnected and critical for success. Screening of different phosphine ligands is often necessary to find the optimal conditions for a specific substrate combination in the Buchwald-Hartwig reaction. organic-chemistry.org For the Ullmann condensation, the source of copper (e.g., CuI, Cu₂O, or copper powder) and the presence of a ligand can dramatically affect the reaction efficiency.

For the Mitsunobu reaction , the order of addition of reagents can be important, and the choice of azodicarboxylate (DEAD vs. DIAD) can influence the ease of purification. The solvent is typically an aprotic solvent like THF or toluene.

Table 4: Key Parameters for Optimization

Synthetic MethodKey Parameters for Optimization
Williamson Ether SynthesisBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, ACN, THF), Temperature, Leaving Group (Cl, Br, I)
Ullmann CondensationCopper Source (CuI, Cu₂O), Ligand (if any), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Dioxane), Temperature
Buchwald-Hartwig SynthesisPalladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos), Base (e.g., K₃PO₄, NaOtBu), Solvent (e.g., Toluene, Dioxane), Temperature
Mitsunobu ReactionPhosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD), Solvent (e.g., THF, Toluene), Temperature, Order of Addition

Scalability and Industrial Feasibility of Synthetic Routes

The Williamson ether synthesis is a classic and often industrially viable method due to the relatively low cost of the reagents (a base and an alkyl halide) and straightforward reaction conditions. wikipedia.org However, the use of stoichiometric amounts of strong bases like sodium hydride can pose safety and handling challenges on a large scale. The use of weaker bases like potassium carbonate in a polar aprotic solvent is often a more scalable alternative.

Transition metal-catalyzed reactions , while powerful, can have scalability issues related to the cost of the palladium and phosphine ligands. Catalyst loading, turnover number, and the ease of removal of the metal from the final product are critical considerations. However, the high efficiency and mild conditions of modern cross-coupling reactions can sometimes offset the initial catalyst cost, especially for high-value products. semanticscholar.org The Ullmann condensation, using a cheaper copper catalyst, might be more economically attractive on an industrial scale, although it may require more optimization to achieve high yields under mild conditions.

The Mitsunobu reaction is generally less favored for large-scale synthesis due to the use of stoichiometric amounts of expensive and potentially hazardous reagents (phosphine and azodicarboxylate) and the generation of stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazine), which can complicate purification. nih.gov However, for smaller scale production of high-value compounds, its reliability and mild conditions can be advantageous.

Reaction Mechanisms and Reactivity Profile of Pyridine, 3 1 Naphthalenylmethoxy

Influence of the 3-(1-Naphthalenylmethoxy) Group on Pyridine (B92270) Aromaticity and Electron Density Distribution

The 3-(1-naphthalenylmethoxy) group influences the pyridine ring through two primary electronic effects: the inductive effect (-I) and the resonance effect (+R). The oxygen atom is highly electronegative and withdraws electron density from the C-3 carbon of the pyridine ring via the sigma bond (inductive effect). Conversely, the oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system (resonance effect).

The bulky naphthalenylmethoxy group does not directly participate electronically with the pyridine ring due to the insulating -CH₂- linker. Its primary role is steric, potentially hindering access to the C-2 and C-4 positions.

Table 1: Predicted Qualitative Effects on Electron Density of Pyridine Ring
PositionInfluence of Pyridine NitrogenInfluence of 3-(1-Naphthalenylmethoxy) GroupNet Predicted Electron Density (Relative to Unsubstituted Pyridine)
C-2Strongly Electron Deficient (-I, -R)Increased Density (+R)Slightly increased, but remains electron-deficient
C-4Strongly Electron Deficient (-I, -R)Increased Density (+R)Increased
C-5Moderately Electron Deficient (-I)Slightly Increased Density (Inductive from C-4/C-6)Increased
C-6Strongly Electron Deficient (-I, -R)Increased Density (+R)Slightly increased, but remains electron-deficient

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult, requiring harsh conditions due to the deactivating nature of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical EAS reaction conditions, further deactivating the ring. quimicaorganica.orggcwgandhinagar.comwikipedia.org When substitution does occur, it preferentially happens at the 3-position. quora.comquora.com

For Pyridine, 3-(1-naphthalenylmethoxy)-, the C-3 position is already occupied. The directing influence of the substituent must therefore be considered for the remaining open positions (C-2, C-4, C-5, C-6). The alkoxy group is a resonance-donating group and typically directs electrophiles to the ortho and para positions. In this molecule, this corresponds to the C-2, C-4, and C-6 positions.

Attack at C-2/C-6: The activating +R effect of the oxygen substituent would direct an incoming electrophile to these positions. However, these positions are the most strongly deactivated by the ring nitrogen. The stability of the resulting cationic intermediate (Wheland intermediate) would be poor due to the adjacent electron-withdrawing nitrogen.

Attack at C-4: This position is para to the substituent and benefits from its +R effect. It is also the para position relative to the ring nitrogen, which is heavily deactivated. The intermediate formed by attack at C-4 would place a positive charge on C-3, which is stabilized by the oxygen atom, but also on C-5.

Attack at C-5: This position is meta to the alkoxy substituent and meta to the ring nitrogen. In unsubstituted pyridine, attack at the 3- (or 5-) position is favored because the positive charge in the reaction intermediate is never placed on the electronegative nitrogen atom. quimicaorganica.org Given the powerful deactivating effect of the nitrogen at the 2, 4, and 6 positions, electrophilic attack is most likely to occur at the C-5 position, which avoids significant destabilization.

Therefore, the regioselectivity is a competition between the directing effects of the nitrogen and the alkoxy group. The deactivating effect of the nitrogen is generally dominant in pyridine chemistry, making C-5 the most probable site for electrophilic substitution.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Position of AttackActivating/Deactivating FactorsStability of Cationic IntermediatePredicted Outcome
C-2 / C-6Activated by -OR (+R), Deactivated by N (-I, -R)Low (positive charge adjacent to N)Highly Unlikely
C-4Activated by -OR (+R), Deactivated by N (-I, -R)Moderate to LowUnlikely
C-5Meta to -OR, Meta to NHighest (avoids placing positive charge on N)Most Probable Pathway

Thermodynamically, the most stable product will be formed via the most stable intermediate. As discussed, the intermediate arising from attack at C-5 is the most stable as it avoids placing a positive charge on the nitrogen atom. Therefore, under both kinetic and thermodynamic control, the C-5 substituted product is the expected major isomer.

Nucleophilic Aromatic Substitution Potential

Pyridine and its derivatives are generally more reactive towards nucleophilic aromatic substitution (SNAr) than benzene, particularly when a good leaving group is present at the C-2 or C-4 positions. wikipedia.orgyoutube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex). youtube.com

The potential for SNAr on a ring is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups (EWGs) activate the ring towards nucleophilic attack by stabilizing the negative intermediate, while electron-donating groups (EDGs) deactivate the ring by destabilizing it.

The 3-(1-naphthalenylmethoxy) group is an electron-donating group due to the resonance effect of the ether oxygen (+R). Therefore, this substituent deactivates the pyridine ring towards nucleophilic aromatic substitution compared to an unsubstituted or electron-withdrawn pyridine. If a leaving group were present on the ring, the reaction would proceed more slowly than on a pyridine ring bearing an EWG like a nitro or cyano group.

Table 3: General Influence of Substituents on SNAr Reactivity of Pyridine
Substituent TypeElectronic EffectEffect on Meisenheimer ComplexOverall SNAr ReactivityExample Groups
Electron-Donating Group (EDG)+I, +RDestabilizing (increases negative charge)Deactivating-OR, -NH₂, -Alkyl
Electron-Withdrawing Group (EWG)-I, -RStabilizing (delocalizes negative charge)Activating-NO₂, -CN, -CF₃, -Halogen (-I effect)

The most favorable sites for nucleophilic attack on a pyridine ring are the C-2 and C-4 positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogen. wikipedia.orgyoutube.com The C-3 position is the least favored site for attack.

In a hypothetical scenario where Pyridine, 3-(1-naphthalenylmethoxy)- possesses a leaving group (e.g., a halogen) at another position, the reaction would be significantly disfavored.

Leaving Group at C-2 or C-4: Nucleophilic attack would still preferentially occur at these positions. However, the electron-donating 3-alkoxy group would raise the activation energy for the reaction by destabilizing the negatively charged intermediate.

Leaving Group at C-5 or C-6: Attack at C-6 would be analogous to C-2. Attack at C-5 is generally not observed in SNAr reactions on pyridine.

Radical Reactions Involving the Pyridine and Naphthalene (B1677914) Moieties

The radical chemistry of Pyridine, 3-(1-naphthalenylmethoxy)- is dictated by the individual characteristics of its pyridine and naphthalene components. The pyridine ring, being electron-deficient, is generally susceptible to attack by nucleophilic radicals. This reactivity is significantly enhanced upon protonation or N-alkylation, which further lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). gcwgandhinagar.comnih.gov The Minisci reaction is a classic example of homolytic aromatic substitution where alkyl radicals add to a protonated heteroarene. nih.govnih.gov In the case of Pyridine, 3-(1-naphthalenylmethoxy)-, radical attack would be expected to occur primarily at the C2 and C4 positions of the pyridine ring, which are electronically activated by the ring nitrogen.

Recent studies have highlighted the exceptional reactivity of N-alkoxypyridinium salts as radical traps. nih.govchemrxiv.org These reactions can proceed under neutral conditions, avoiding the need for a strong acid to activate the heterocycle. chemrxiv.org The addition of an alkyl radical to an N-methoxypyridinium salt, for instance, has been shown to be more than an order of magnitude faster than its addition to the corresponding protonated pyridine. nih.gov This suggests that if the nitrogen atom of Pyridine, 3-(1-naphthalenylmethoxy)- were quaternized (e.g., N-alkylation), it would become a highly efficient scavenger for carbon-centered radicals.

The naphthalene moiety is less reactive towards nucleophilic radicals compared to the activated pyridine ring. While radical additions to naphthalene are possible, the conditions required are typically more forcing. Therefore, in a competitive scenario, radical reactions are more likely to involve the pyridine portion of the molecule. A potential reaction pathway could involve the generation of pyridyl radicals themselves, which can be formed via photoredox catalysis from halopyridines and subsequently engage in reactions with various olefins. nih.gov A computational analysis of pyridine-boryl radical reactions has shown that a radical-radical cross-coupling pathway can be more favorable than a traditional Minisci-type addition. rsc.org

MoietyExpected Radical ReactivityMost Probable Reaction SitesInfluencing Factors
Pyridine Susceptible to nucleophilic radical addition.C2, C4 positions.Protonation or N-alkylation significantly enhances reactivity. nih.govnih.gov
Naphthalene Less reactive than the pyridine moiety.Addition across the ring is possible but less favored.The electron-rich nature makes it less prone to attack by nucleophilic radicals compared to the electron-deficient pyridine ring.

Oxidation and Reduction Chemistry of the Pyridine and Naphthalene Units

The oxidation and reduction chemistry of Pyridine, 3-(1-naphthalenylmethoxy)- can be considered by examining the respective behavior of the pyridine and naphthalene rings.

Oxidation: The pyridine moiety contains a tertiary amine nitrogen atom which is susceptible to oxidation. wikipedia.org Treatment with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), readily converts pyridines to their corresponding Pyridine N-oxides. wikipedia.org This transformation is a common feature of tertiary amines and would be expected to proceed smoothly for Pyridine, 3-(1-naphthalenylmethoxy)-, yielding 3-(1-naphthalenylmethoxy)pyridine N-oxide. The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and certain electrophilic substitution reactions. In vivo metabolic studies on other 3-substituted pyridines have also shown the formation of N-oxides as urinary metabolites. nih.gov

The naphthalene ring can be oxidized under more vigorous conditions. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can lead to the cleavage of one of the rings, typically yielding phthalic acid or its derivatives. youtube.comslideshare.netslideshare.net Given the presence of the more easily oxidized pyridine nitrogen, selective oxidation of the naphthalene ring without affecting the pyridine moiety would require careful selection of reagents and conditions.

Reduction: The reduction of the pyridine ring is possible but generally requires forcing conditions or catalytic hydrogenation. The aromaticity of the ring provides significant stabilization.

Conversely, the naphthalene ring is more readily reduced than benzene. libretexts.org Catalytic hydrogenation of naphthalene, for example using hydrogen gas over a nickel catalyst, typically results in the selective reduction of one ring to form 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin). youtube.com Further reduction to produce decahydronaphthalene (B1670005) (Decalin) is possible under more elevated temperatures and pressures. youtube.com For Pyridine, 3-(1-naphthalenylmethoxy)-, a likely outcome of a controlled reduction would be the saturation of the unsubstituted ring of the naphthalene moiety, leaving the pyridine and the substituted naphthalene ring intact.

MoietyReaction TypeTypical ReagentsExpected Product
Pyridine OxidationPeracids (e.g., m-CPBA)3-(1-Naphthalenylmethoxy)pyridine N-oxide wikipedia.org
Naphthalene OxidationKMnO₄, Chromic AcidPhthalic acid derivatives youtube.comslideshare.net
Pyridine ReductionCatalytic Hydrogenation (forcing conditions)Piperidine derivative
Naphthalene ReductionH₂/Ni or Na/isopentanol1,2,3,4-Tetrahydronaphthalene derivative youtube.comslideshare.net

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, and it is highly applicable to Pyridine, 3-(1-naphthalenylmethoxy)-. The strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. clockss.org

For the pyridine moiety, the 3-alkoxy group can act as a DMG. The oxygen atom can coordinate the lithium reagent, directing deprotonation to either the C2 or C4 position. The outcome can depend on the specific organolithium reagent (e.g., n-BuLi, s-BuLi, or lithium diisopropylamide (LDA)) and reaction conditions. clockss.org Studies on other 3-substituted pyridines have shown that lithiation can be selectively achieved. For instance, while 3-chloropyridine (B48278) can be lithiated at the C4 position with LDA, researchgate.net other directing groups can favor the C2 position. For an ether linkage, lithiation at C2 is often observed, though C4 remains a possibility. The use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous to prevent nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

The naphthalene moiety can also be targeted for lithiation. The ether oxygen, via the methylene (B1212753) bridge, can act as a remote directing group. However, a more direct approach would be lithiation of the naphthalene ring itself. In 1-substituted naphthalenes, lithiation typically occurs at the C8 (peri) or C2 position. The presence of a directing group attached at C1 via a methylene spacer, as in the target molecule, complicates predictions. However, studies on 2-[(dimethylamino)methyl]naphthalene have shown that lithiation can occur at both the C1 and C3 positions, with the thermodynamic product being the 3-lithio species. nih.gov This suggests that for Pyridine, 3-(1-naphthalenylmethoxy)-, lithiation at the C2 position of the naphthalene ring is a plausible outcome.

A summary of potential lithiation sites is presented below.

Ring SystemPotential Lithiation SiteDirecting InfluenceComments
Pyridine C2Coordination by the ether oxygen.A common site for DoM with alkoxy directing groups.
Pyridine C4Electronic activation by nitrogen; potential for DoM.An alternative site, reactivity depends on reagents and conditions. researchgate.net
Naphthalene C2Proximity to the substituent.A likely site for deprotonation on the naphthalene ring.
Naphthalene C8 (peri)Steric accessibility and electronic effects of the 1-substituent.A common site for lithiation in 1-substituted naphthalenes.

Conformational Analysis and Rotational Barriers of the Naphthalenylmethoxy Group

The conformational flexibility of Pyridine, 3-(1-naphthalenylmethoxy)- is primarily associated with the rotation around the single bonds of the ether linkage: Py-C3-O-CH₂-C1-Nap. The most significant rotational barrier is expected around the CH₂-C1 bond, governed by the steric hindrance between the naphthalene ring and the rest of the molecule.

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The energy barrier to this rotation determines their stability and isolability at a given temperature. Atropisomers are categorized based on their rotational energy barriers (ΔG‡), with barriers below 20 kcal/mol (Class 1) allowing for rapid interconversion at room temperature. mdpi.com

For Pyridine, 3-(1-naphthalenylmethoxy)-, the key rotational dynamics involve the orientation of the bulky naphthalene group relative to the pyridine ring. The molecule can adopt various conformations by rotation around the O-CH₂ and CH₂-C1 bonds. The preferred conformation will seek to minimize steric clash. This would likely involve the naphthalene ring being oriented away from the pyridine ring.

The magnitude of the rotational barrier can be experimentally determined using dynamic NMR (DNMR) spectroscopy, such as by monitoring the coalescence of signals from diastereotopic protons (the two CH₂ protons) as the temperature is changed. mdpi.com While specific experimental data for this compound are not available, comparisons can be drawn from related systems. For example, rotational barriers for axially chiral biaryl analogues of 4-(dimethylamino)pyridine have been extensively studied, with barriers being influenced by the substitution pattern and the nature of the aromatic rings. researchgate.net Similarly, studies on other ortho-substituted biaryls show that the size of the substituents is a dominant factor in determining the height of the rotational barrier. mdpi.com Given the size of the naphthalene group, a significant, though likely rapidly interconverting (Class 1), barrier to rotation would be expected.

Rotational BondDescriptionFactors Influencing BarrierExpected Barrier Class
Py-C3—O-CH₂ Rotation of the entire naphthalenymethoxy group relative to the pyridine ring.Electronic effects (conjugation of oxygen lone pair with the pyridine ring).Low
C3-O—CH₂-C1 Rotation around the ether oxygen.Steric interaction between the methylene protons and the C2/C4 protons of the pyridine ring.Low
O-CH₂—C1-Nap Rotation of the naphthalene ring around the bond to the methylene bridge.Significant steric hindrance between the naphthalene ring (especially the H8 proton) and the ether linkage/pyridine ring.Moderate; likely the highest barrier, but probably <20 kcal/mol (Class 1). mdpi.com

Spectroscopic Characterization and Computational Studies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise atomic arrangement of "Pyridine, 3-(1-naphthalenylmethoxy)-". A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of "Pyridine, 3-(1-naphthalenylmethoxy)-" is expected to exhibit distinct signals for the pyridine (B92270) and naphthalene (B1677914) protons, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) bridge. The pyridine ring protons would appear as a set of multiplets, while the seven protons of the naphthalene ring system would also present as a complex series of multiplets in the aromatic region of the spectrum.

To decipher these complex spectra, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine and naphthalene ring systems, helping to trace the connectivity of adjacent protons. whitman.eduhmdb.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on the already identified proton resonances. whitman.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the pyridine ring, the ether oxygen, the methylene bridge, and the naphthalene ring. whitman.eduhmdb.ca For instance, a correlation between the methylene protons and the C-3 of the pyridine ring and C-1 of the naphthalene ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide crucial information about the spatial proximity of protons. whitman.eduhmdb.ca This could help to determine the preferred conformation of the molecule, for example, by observing correlations between the methylene protons and protons on both the pyridine and naphthalene rings.

The chemical shifts of the pyridine protons are influenced by the electron-donating nature of the naphthalenylmethoxy group at the 3-position. Compared to unsubstituted pyridine, the protons at positions 2, 4, and 6 are expected to be shifted to a higher field (lower ppm). nih.gov Similarly, the chemical shifts of the naphthalene protons will be affected by the methoxy-pyridine substituent.

The coupling constants between the pyridine protons would be consistent with a 3-substituted pyridine ring. For the naphthalene moiety, the coupling constants will be characteristic of a 1-substituted naphthalene system.

Predicted ¹H NMR Chemical Shifts Based on data from analogous compounds like 3-methoxypyridine (B1141550) researchgate.net and 1-methoxynaphthalene (B125815) cdnsciencepub.com, the following are predicted ¹H NMR chemical shifts for "Pyridine, 3-(1-naphthalenylmethoxy)-".

Proton Predicted Chemical Shift (ppm)
Pyridine H-2~8.2-8.4
Pyridine H-4~7.2-7.4
Pyridine H-5~7.1-7.3
Pyridine H-6~8.1-8.3
Methylene (-CH₂-)~5.2-5.5
Naphthalene Protons~7.3-8.2

Predicted ¹³C NMR Chemical Shifts The predicted ¹³C NMR chemical shifts are based on data for 3-methoxypyridine and 1-methoxynaphthalene. chemicalbook.com

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2~140-142
Pyridine C-3~155-157
Pyridine C-4~120-122
Pyridine C-5~123-125
Pyridine C-6~147-149
Methylene (-CH₂-)~70-75
Naphthalene C-1~133-135
Naphthalene C-1'a~127-129
Naphthalene C-2'~105-107
Naphthalene C-3'~125-127
Naphthalene C-4'~126-128
Naphthalene C-4'a~125-127
Naphthalene C-5'~129-131
Naphthalene C-6'~122-124
Naphthalene C-7'~126-128
Naphthalene C-8'~120-122

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. aps.org For "Pyridine, 3-(1-naphthalenylmethoxy)-", these techniques would confirm the presence of the pyridine ring, the naphthalene system, and the C-O-C ether linkage.

The IR spectrum is expected to show characteristic bands for:

Aromatic C-H stretching: above 3000 cm⁻¹

C=C and C=N stretching (in pyridine and naphthalene): in the 1400-1600 cm⁻¹ region

C-O-C stretching (ether linkage): a strong band in the 1050-1250 cm⁻¹ region nih.gov

Aromatic C-H out-of-plane bending: in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

The Raman spectrum would complement the IR data, with strong bands often observed for the symmetric vibrations of the aromatic rings. researchgate.net

Predicted Vibrational Frequencies Based on studies of pyridine researchgate.net, 1-methoxynaphthalene nih.gov, and related structures, the following vibrational frequencies are anticipated.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H stretch3050-3150IR, Raman
Aliphatic C-H stretch (CH₂)2850-2960IR, Raman
C=C/C=N Ring stretch1400-1600IR, Raman
C-O-C asymmetric stretch1200-1270IR (strong)
C-O-C symmetric stretch1020-1080Raman (strong)
Aromatic C-H out-of-plane bend700-900IR (strong)

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For "Pyridine, 3-(1-naphthalenylmethoxy)-", high-resolution mass spectrometry would confirm its elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses. The molecular ion peak (M⁺) would be observed, and key fragment ions would likely result from the cleavage of the ether bond. wikipedia.org Common fragmentation pathways would include:

Cleavage of the C-O bond to generate a naphthalenylmethyl cation (m/z 141) or a pyridyloxy radical and a naphthalenylmethyl cation.

Cleavage of the other C-O bond to form a pyridyloxymethyl cation and a naphthalene radical.

Loss of the entire naphthalenylmethoxy group to give a pyridinium (B92312) ion.

Fragmentation of the pyridine or naphthalene rings. researchgate.net

Predicted Key Mass-to-Charge Ratios (m/z)

Fragment Ion Predicted m/z Description
[C₁₇H₁₃NO]⁺247Molecular Ion
[C₁₁H₉O]⁺157Naphthalen-1-yloxymethyl cation
[C₁₁H₉]⁺141Naphthalen-1-ylmethyl cation
[C₅H₄N]⁺78Pyridyl cation

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for "Pyridine, 3-(1-naphthalenylmethoxy)-" is publicly available, data from analogous structures such as 2-amino-3-benzyloxypyridine (B18056) can provide insights. nih.gov

A crystal structure would reveal the conformation of the flexible ether linkage and the packing of the molecules in the crystal lattice, which is often governed by weak intermolecular interactions such as C-H···π and π-π stacking interactions between the aromatic rings. researchgate.net The relative orientation of the pyridine and naphthalene rings would be of particular interest.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules. researchgate.netnih.gov For "Pyridine, 3-(1-naphthalenylmethoxy)-", DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths, bond angles, and the most stable conformation.

Calculate theoretical NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment. epstem.net

Simulate infrared and Raman spectra to assist in the assignment of vibrational modes. nih.gov

Determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and electronic properties. aun.edu.eg

Calculations on related systems suggest that the highest occupied molecular orbital (HOMO) would likely be localized on the electron-rich naphthalene ring, while the lowest unoccupied molecular orbital (LUMO) might be centered on the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO would be indicative of the molecule's electronic transition properties. nih.gov

Conformational Dynamics via Computational Simulations

While DFT studies focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Conformational dynamics simulations, typically using molecular dynamics (MD), explore the accessible shapes (conformations) of a molecule over time at a given temperature.

For Pyridine, 3-(1-naphthalenylmethoxy)-, the key flexible bond is the dihedral angle defined by the C(pyridine)–O–CH₂–C(naphthalene) chain. A molecular dynamics simulation would reveal:

Conformational Landscape: Identifying the most populated conformations and the energy barriers between them.

Flexibility and Motion: Quantifying the range of motion for different parts of the molecule, particularly the rotational freedom of the naphthalene and pyridine rings relative to each other.

Solvent Effects: Simulating how the presence of a solvent might influence the preferred conformations and dynamics.

These simulations provide a time-averaged picture of the molecule's behavior, which is often more representative of its state in solution than a single static structure.

Derivatization and Functionalization Strategies of Pyridine, 3 1 Naphthalenylmethoxy

Modifications of the Pyridine (B92270) Ring System

The pyridine ring of Pyridine, 3-(1-naphthalenylmethoxy)- is a versatile scaffold for a variety of functionalization reactions. Its electronic properties, influenced by the electron-withdrawing nitrogen atom and the electron-donating ether substituent at the 3-position, dictate the regioselectivity of these transformations.

Introduction of Additional Substituents via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For Pyridine, 3-(1-naphthalenylmethoxy)-, the ether oxygen atom of the benzyloxy group can serve as a DMG.

The interaction between the Lewis acidic lithium reagent (e.g., n-butyllithium) and the Lewis basic ether oxygen is expected to direct deprotonation exclusively to the positions ortho to the substituent, namely the C2 and C4 positions of the pyridine ring. wikipedia.orgorganic-chemistry.orguwindsor.ca This approach avoids the issue of nucleophilic addition to the pyridine ring, which can be a competing pathway with organolithium reagents. Once the aryllithium species is formed at either the C2 or C4 position, it can be quenched with a wide range of electrophiles to introduce new substituents.

Table 1: Potential Electrophiles for Quenching Ortho-Lithiated Pyridine, 3-(1-naphthalenylmethoxy)-

ElectrophileIntroduced Functional Group
D₂ODeuterium
I₂Iodine
(CH₃)₃SiClTrimethylsilyl
CO₂Carboxylic acid
Aldehydes/KetonesHydroxyalkyl
DMFFormyl

This methodology provides a reliable route to contiguously substituted pyridine derivatives that can be difficult to access through classical substitution reactions. nih.gov

Functionalization at Positions 2, 4, 5, and 6

Beyond directed metalation, other strategies can achieve functionalization at the remaining positions of the pyridine ring. The inherent electronic nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions, which are electron-deficient. This reactivity is enhanced if the pyridine nitrogen is activated, for instance, through N-oxidation or quaternization. nih.gov

Conversely, electrophilic aromatic substitution on the pyridine ring is generally disfavored due to its electron-deficient character. When it does occur, substitution is directed to the C3 and C5 positions. Since the C3 position is already occupied in the target molecule, any electrophilic attack would be expected to occur at the C5 position.

Recent advances in transition-metal-catalyzed C-H functionalization offer alternative pathways for modifying the pyridine core, sometimes overriding the ring's intrinsic reactivity to achieve functionalization at otherwise inaccessible positions. nih.gov For instance, palladium-catalyzed cross-coupling reactions could be employed if a halogen were first introduced at one of the ring positions.

N-Oxidation and Quaternization of the Pyridine Nitrogen

Modification of the pyridine nitrogen atom itself represents a key functionalization strategy.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling further derivatization. For example, N-oxidation activates the C2 and C4 positions toward nucleophilic substitution. A variety of oxidizing agents can be employed for the N-oxidation of 3-substituted pyridines. arkat-usa.org

Table 2: Comparison of Reagents for N-Oxidation of 3-Substituted Pyridines

Oxidizing AgentTypical ConditionsNotes
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (B109758), room temperatureOften gives high yields for 3-substituted pyridines. arkat-usa.org
Hydrogen Peroxide / Acetic AcidGlacial acetic acid, heatA common and cost-effective method. arkat-usa.org
Oxone® (Potassium peroxymonosulfate)Water/AcetoneAn effective and environmentally friendly option. arkat-usa.org
Methyltrioxorhenium (MTO) / H₂O₂Catalytic MTO, aqueous H₂O₂Highly efficient, works well for electronically diverse pyridines. arkat-usa.org

Quaternization: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides in a classic Sₙ2 reaction to form quaternary pyridinium (B92312) salts. This process, known as the Menshutkin reaction, introduces a positive charge on the nitrogen atom, significantly activating the ring, especially at the C2 and C4 positions, for subsequent nucleophilic attack. nih.gov The reaction of Pyridine, 3-(1-naphthalenylmethoxy)- with an alkyl halide, such as iodomethane (B122720) or benzyl (B1604629) bromide, would yield the corresponding N-alkylpyridinium salt. The choice of solvent is important, with polar aprotic solvents generally favored. nih.gov

Chemical Transformations of the Naphthalenylmethoxy Moiety

The naphthalenylmethoxy portion of the molecule offers a second major site for derivatization, distinct from the pyridine ring.

Reactions on the Naphthalene (B1677914) Ring (e.g., halogenation, nitration)

The naphthalene ring system can undergo electrophilic aromatic substitution (EAS). dalalinstitute.com The substituent already present on the ring, in this case, the (3-pyridylmethoxy)methyl group at the C1 position, directs the position of incoming electrophiles. The ether oxygen makes this substituent electron-donating and thus activating. libretexts.org

In naphthalene, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate (arenium ion) formed from α-attack is more resonance-stabilized. youtube.com For 1-substituted naphthalenes, the activating (3-pyridylmethoxy)methyl group will direct incoming electrophiles primarily to the C2 and C4 positions of the same ring.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.orgkhanacademy.orgyoutube.comyoutube.comyoutube.com The reaction would yield primarily 2-halo- and 4-halo-1-(3-pyridylmethoxy)methylnaphthalene.

Nitration: Nitration can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org This would introduce a nitro (NO₂) group, again preferentially at the C2 and C4 positions, to form 2-nitro- and 4-nitro-1-(3-pyridylmethoxy)methylnaphthalene.

Modification of the Methoxy Linkage (e.g., cleavage, rearrangement)

The ether linkage connecting the pyridine and naphthalene moieties is another target for chemical transformation.

Cleavage: The benzylic ether linkage can be cleaved to yield 3-hydroxypyridine (B118123) and 1-(halomethyl)naphthalene or 1-naphthalenemethanol (B1198782). Common methods for cleaving benzyl ethers include:

Hydrogenolysis: Catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst (Pd/C) is a mild and efficient method for cleaving benzyl ethers, yielding 3-hydroxypyridine and 1-methylnaphthalene. youtube.comyoutube.com This method is particularly useful as it is selective for benzyl ethers and typically does not affect other ether types or many other functional groups.

Acid-mediated Cleavage: Strong acids such as HBr or Lewis acids like boron tribromide (BBr₃) or boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effectively cleave the ether bond. organic-chemistry.orgorganic-chemistry.org

Rearrangement: Rearrangement reactions involving the benzylic ether linkage are also conceivable, particularly through the formation of an ylide intermediate.

Sommelet-Hauser Rearrangement: This rearrangement can occur if the pyridine nitrogen is first quaternized with a methyl group (e.g., using methyl iodide). wikipedia.org Subsequent treatment with a strong base, such as sodium amide (NaNH₂), can deprotonate the benzylic carbon or one of the N-methyl carbons. numberanalytics.comchemistry-reaction.com While deprotonation of the benzylic carbon is possible, the ylide formed from deprotonation of an N-methyl group can undergo a chemistry-reaction.comrsc.org-sigmatropic rearrangement, resulting in the migration of the N-CH₂⁻ group to the ortho position (C2) of the naphthalene ring. wikipedia.orgnii.ac.jp This would result in the formation of a 2-(N-(3-pyridyloxymethyl)-N-methylaminomethyl)naphthalene derivative.

Anionic Wittig Rearrangement: Deprotonation at the benzylic carbon with a strong base could potentially lead to a numberanalytics.comrsc.org- or chemistry-reaction.comrsc.org-Wittig rearrangement, where the pyridyl group migrates from the oxygen to the benzylic carbon, forming an aryl pyridyl carbinol. nih.govacs.org

A comprehensive review of scientific literature reveals a lack of specific published research on the advanced derivatization and functionalization strategies for the chemical compound Pyridine, 3-(1-naphthalenylmethoxy)- . While synthetic methods exist for analogous structures containing either the 3-(methoxypyridine) core or a naphthalene moiety, detailed studies focusing on the poly-functionalization and selective transformations of this specific molecule are not available in the public domain.

Therefore, it is not possible to provide an article with detailed research findings, reaction tables, and specific examples for the requested sections on "Synthesis of Poly-Functionalized Derivatives" and "Chemo- and Regioselective Transformations" that pertains strictly to "Pyridine, 3-(1-naphthalenylmethoxy)-".

To maintain scientific accuracy and adhere to the strict focus on the specified compound, the requested article cannot be generated. Any attempt to do so would involve extrapolation from unrelated molecules, which would be scientifically unfounded and violate the core requirements of the request.

No Publicly Available Research Data Found for "Pyridine, 3-(1-naphthalenylmethoxy)-" in Advanced Materials Science and Catalysis

Despite a comprehensive search of scientific literature and patent databases, no specific research findings, data, or detailed applications have been identified for the chemical compound Pyridine, 3-(1-naphthalenylmethoxy)- in the advanced fields of materials science and catalysis as outlined in the user's request.

Extensive queries were conducted to locate information regarding its potential role as a ligand in organometallic chemistry, its use in supramolecular assemblies, or as a precursor for advanced polymer materials. The searches included variations of the compound's name and targeted applications such as:

Chiral ligand design for asymmetric catalysis

Catalyst support and immobilization strategies

Self-assembly processes and host-guest chemistry

Development of advanced polymer frameworks

The search results did not yield any specific studies, data tables, or detailed research findings directly pertaining to "Pyridine, 3-(1-naphthalenylmethoxy)-". While general information on pyridine-containing ligands, naphthalene derivatives, and their broad applications in these fields is abundant, there is a conspicuous absence of literature focused on this particular molecule.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided, as the foundational research data for "Pyridine, 3-(1-naphthalenylmethoxy)-" in these specific non-clinical, advanced applications does not appear to be publicly available at this time.

Advanced Applications in Materials Science and Catalysis Non Clinical

Utilization in Organic Light-Emitting Diodes (OLEDs) or Optoelectronic Materials

There is currently no published research detailing the synthesis, evaluation, or application of Pyridine (B92270), 3-(1-naphthalenylmethoxy)- as a component in Organic Light-Emitting Diodes (OLEDs) or other optoelectronic materials. The luminescent and electronic properties of this compound have not been characterized in the context of materials science. Consequently, no data on its performance in devices, such as efficiency, color purity, or lifetime, is available.

Development as Probes for Chemical Processes

The potential of Pyridine, 3-(1-naphthalenylmethoxy)- as a chemical probe for monitoring chemical or biological processes has not been explored in the available scientific literature. There are no studies on its use as a fluorescent or colorimetric sensor for ions, small molecules, or other analytes. Research into its photophysical properties, such as quantum yield and sensitivity to environmental changes, which are crucial for probe development, has not been reported.

Applications in Analytical Chemistry (e.g., chromatographic stationary phases)

There is no evidence in published research to suggest that Pyridine, 3-(1-naphthalenylmethoxy)- has been utilized in the field of analytical chemistry. Specifically, its application as a component of stationary phases for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) has not been documented. Data regarding its retention characteristics, selectivity, or use as an analytical standard is not available.

Data Tables

Due to the absence of research findings for "Pyridine, 3-(1-naphthalenylmethoxy)-" in the specified applications, no data tables can be generated.

Future Research Perspectives and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Pyridine (B92270), 3-(1-naphthalenylmethoxy)-, will likely pivot towards greener and more efficient methodologies, moving beyond traditional synthetic protocols. Current synthetic approaches for analogous pyridyl ethers often rely on the Williamson ether synthesis, which involves the reaction of a sodium salt of a hydroxypyridine with an appropriate alkyl halide. For the target compound, this would involve reacting 3-hydroxypyridine (B118123) with 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene (B1266630).

Table 1: Comparison of Hypothetical Synthetic Routes for Pyridine, 3-(1-naphthalenylmethoxy)-

ParameterConventional Method (Williamson Ether Synthesis)Future Sustainable Method
Reagents 3-Hydroxypyridine, Sodium Hydride, 1-(Chloromethyl)naphthalene3-Hydroxypyridine, 1-(Hydroxymethyl)naphthalene
Solvent Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF)Water, Ethanol, or solvent-free conditions
Energy Source Conventional heating (reflux)Microwave irradiation or ultrasonic energy
Catalyst None (stoichiometric base)Phase-transfer catalyst, solid acid/base catalyst
Reaction Time Several hours to daysMinutes to a few hours
Yield Moderate to goodPotentially higher and cleaner
Sustainability Use of hazardous reagents and solventsReduced waste, energy efficiency, safer reagents

Exploration of Undiscovered Reactivity Patterns

The reactivity of Pyridine, 3-(1-naphthalenylmethoxy)- is dictated by its three key structural components: the pyridine ring, the ether linkage, and the naphthalene (B1677914) moiety. The pyridine ring is known to be electron-deficient and generally undergoes nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution occurs under harsh conditions at the C-3 position. nih.gov The presence of the electron-donating ether group at the 3-position is expected to modulate this reactivity.

Future research should focus on exploring currently undiscovered reactivity patterns. This could involve:

Selective C-H Functionalization: Investigating modern catalytic methods to directly functionalize the C-H bonds on the pyridine or naphthalene rings, avoiding the need for pre-functionalized starting materials. nih.gov

Reactions at the Benzylic Position: Exploring radical or oxidative/reductive reactions at the methylene (B1212753) bridge of the ether linkage.

Ring-Opening and Rearrangement: Investigating the stability of the molecule under various conditions, including reactions with strong nucleophiles or electrophiles that could lead to cleavage of the ether bond or rearrangement of the scaffold, potentially via Zincke imine intermediates. nih.gov

Electrophilic Substitution on the Naphthalene Ring: Systematically studying the regioselectivity of electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the naphthalene ring, which is influenced by the activating effect of the attached alkoxy group.

Table 2: Potential Unexplored Reactions and Their Significance

Reaction TypePotential ReagentsTarget SiteSignificance
Directed C-H Arylation Palladium or Rhodium catalysts, Aryl halidePyridine Ring (C2, C4)Rapid diversification of the core structure.
Electrophilic Nitration HNO₃/H₂SO₄Naphthalene RingIntroduction of functional handles for further modification.
Ether Cleavage Boron tribromide (BBr₃)C-O Ether BondRegeneration of 3-hydroxypyridine and a naphthalenyl derivative.
Photochemical Cyclization UV lightIntramolecularPotential synthesis of novel fused heterocyclic systems.

Integration into Complex Molecular Architectures

The unique combination of a planar, aromatic naphthalene group and a polar, hydrogen-bond accepting pyridine unit makes Pyridine, 3-(1-naphthalenylmethoxy)- an attractive building block for supramolecular chemistry and materials science. acs.orgacs.org

Future research will likely explore its integration into larger, functional systems:

Polymer Science: The compound could be incorporated as a side-chain pendant on a polymer backbone. acs.org Such polymers could exhibit interesting properties for applications like proton exchange membranes (PEMs) in fuel cells, where the basic pyridine nitrogen can interact with acids to facilitate proton transport. acs.orgacs.org

Macrocycles and Host-Guest Chemistry: The pyridine unit can act as a ligand for metal coordination, enabling the self-assembly of complex metallo-macrocycles. The naphthalene moiety provides a large, rigid surface suitable for π-π stacking interactions, which could be exploited in the design of host molecules for sensing applications. nih.gov

Dendrimers and Functional Materials: It can serve as a core or a branching unit in the synthesis of dendrimers. The terminal pyridine units could be functionalized to tailor the solubility, reactivity, or electronic properties of the dendritic structure.

Table 3: Potential Applications in Complex Molecular Architectures

Architecture TypeRole of the CompoundPotential Application
Functional Polymers Side-chain monomerGas separation membranes, dielectric materials. acs.org
Metallo-Supramolecular Cages LigandCatalysis, drug delivery, molecular recognition. nih.gov
Liquid Crystals Mesogenic core unitDisplay technologies, optical sensors.
Porphyrin Hybrids Appended functional groupNIR-absorbing materials, photodynamic therapy. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before their synthesis, saving significant time and resources. researchgate.net For Pyridine, 3-(1-naphthalenylmethoxy)-, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights. nih.gov

Future computational studies could focus on:

Conformational Analysis: Determining the most stable three-dimensional structure and the rotational energy barrier around the ether linkage.

Electronic Properties: Calculating the HOMO-LUMO gap, electron density distribution, and electrostatic potential to predict sites of reactivity and potential for charge transport. nih.govnih.gov

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reaction Mechanism Elucidation: Modeling the transition states and intermediates of potential reactions to understand their feasibility and regioselectivity. nih.gov

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as solvents, metal ions, or biological macromolecules, which is crucial for designing applications in sensing or medicinal chemistry.

Table 4: Predictable Properties via Computational Modeling (DFT)

Property CategorySpecific ParameterPredicted Value (Illustrative)Significance
Geometric Dihedral Angle (C-O-C-C)~115°Understanding molecular shape and flexibility.
Electronic HOMO Energy-6.2 eVPredicts susceptibility to oxidation.
LUMO Energy-1.5 eVPredicts susceptibility to reduction.
HOMO-LUMO Gap4.7 eVRelates to electronic transitions and color.
Thermodynamic Gibbs Free Energy of Formation-Assesses thermodynamic stability. researchgate.net
Spectroscopic ¹³C NMR Chemical Shift (Pyridine C2)~145 ppmAids in structural confirmation.
Physicochemical Dipole Moment~2.5 DInfluences solubility and intermolecular forces. nih.gov

High-Throughput Screening for New Material Applications

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific property or activity. While traditionally used in drug discovery, HTS methodologies are increasingly being adapted for materials science. nih.gov

For Pyridine, 3-(1-naphthalenylmethoxy)- and its derivatives, HTS could accelerate the discovery of new applications:

Organic Electronics: Libraries of related compounds could be screened for their performance in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The naphthalene moiety is a known chromophore, and modifications to the pyridine ring could tune the emission color and charge-transport properties.

Chemosensors: The compound could be screened for its ability to detect metal ions or small molecules. rsc.org The pyridine nitrogen can coordinate to metal ions, and this binding event could alter the fluorescence of the naphthalene group, enabling ratiometric sensing. nih.gov

Catalysis: The pyridine moiety can act as a ligand for transition metal catalysts. nih.gov HTS could be used to screen the performance of catalysts formed from this ligand in various organic transformations.

Table 5: Hypothetical High-Throughput Screening Workflow for Chemosensor Discovery

StepDescriptionTechnology UsedDesired Outcome
1. Library Generation Synthesize a small library of derivatives with varied substituents on the pyridine and naphthalene rings.Automated parallel synthesis.20-50 unique compounds.
2. Primary Screen Dispense compounds into microtiter plates, add solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺).Robotic liquid handlers, multi-well plate reader.Identify "hits" showing a significant change in fluorescence or absorbance.
3. Secondary Screen Re-test hits to confirm activity and determine selectivity against a wider panel of ions.Fluorometer, UV-Vis spectrophotometer.Confirm selective response to a specific ion.
4. Characterization Fully characterize the interaction of the best candidate with the target ion (e.g., binding constant, quantum yield).Titration experiments, NMR spectroscopy.A validated chemosensor for a target analyte.

Interdisciplinary Research Avenues in Chemical Science

The structural features of Pyridine, 3-(1-naphthalenylmethoxy)- position it at the crossroads of several scientific disciplines, opening up numerous avenues for interdisciplinary research.

Materials Science and Organic Synthesis: Synthetic chemists can collaborate with materials scientists to design and create novel polymers and functional materials. acs.org The synthesis of monomers and their subsequent polymerization to create materials with tailored optical, electronic, or mechanical properties is a key area of synergy.

Medicinal Chemistry and Computational Biology: The pyridine scaffold is a common feature in many pharmaceuticals. nih.govnih.gov Interdisciplinary efforts could explore the potential of this compound as a scaffold for new therapeutic agents. Computational docking studies could predict interactions with biological targets, guiding synthetic efforts. nih.gov

Photochemistry and Analytical Chemistry: The combination of a metal-coordinating unit (pyridine) and a fluorescent reporter (naphthalene) is ideal for developing new analytical tools. nih.gov Research could focus on creating fluorescent probes for bio-imaging or environmental monitoring.

Agrochemical Science: Pyridine derivatives are widely used as herbicides and insecticides. mdpi.comyoutube.com Collaboration with agricultural scientists could involve screening the compound and its analogues for potential bioactivity, aiming to develop new crop protection agents.

Table 6: Summary of Interdisciplinary Research Opportunities

DisciplinesResearch GoalPotential Impact
Organic Chemistry + Polymer Science Develop pyridine-naphthalene based conductive polymers.New materials for flexible electronics and batteries. acs.org
Medicinal Chemistry + Computational Biology Design and test derivatives as kinase inhibitors.Novel candidates for anticancer therapies. nih.govarabjchem.org
Photophysics + Environmental Science Create a fluorescent sensor for heavy metal detection in water.Improved environmental monitoring tools. rsc.org
Supramolecular Chemistry + Catalysis Synthesize self-assembled nanocages for catalysis.Highly efficient and selective catalytic systems.

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